Xylene Cyanol FF

Molecular Biology Agarose Gel Electrophoresis DNA Fragment Analysis

Xylene Cyanol FF (CAS 2650-17-1) is the definitive tracking dye for high-molecular-weight DNA (4–5 kbp in 1% agarose). Its distinct mobility profile ensures precise run monitoring of genomic digests and large PCR products, preventing sample loss. The defined molar extinction coefficient (ε ≥65,000 L·mol⁻¹·cm⁻¹) enables spectrophotometric QC for batch-to-batch reproducibility. Do not substitute with Bromophenol Blue or Orange G—their faster mobility compromises your experimental reference, leading to misinterpretation of run progress. For reproducible electrophoresis, procure Xylene Cyanol FF.

Molecular Formula C25H27N2NaO6S2
Molecular Weight 538.6 g/mol
Cat. No. B8058127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylene Cyanol FF
Molecular FormulaC25H27N2NaO6S2
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+]
InChIInChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
InChIKeyVVLFAAMTGMGYBS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylene Cyanol FF: Technical Specifications for Electrophoresis Tracking Dye Procurement


Xylene Cyanol FF (CAS 2650-17-1), also known as Acid Blue 147 or C.I. 42135, is an acid triphenylmethane dye with a molecular weight of approximately 539 g/mol and a characteristic absorption maximum (λmax) in the range of 613–616 nm in water . In standard molecular biology practice, Xylene Cyanol FF is widely used as a tracking dye to monitor the progress of DNA and RNA during agarose and polyacrylamide gel electrophoresis . Due to its inherent slight negative charge and defined mobility profile, it migrates predictably in the same direction as nucleic acids, serving as a reliable visual marker for the progression of electrophoresis runs [1].

Why Xylene Cyanol FF Cannot Be Interchanged with Other Tracking Dyes Without Consequence


Procurement decisions involving Xylene Cyanol FF must consider its unique electrophoretic mobility profile, which is distinct from other commonly used tracking dyes such as Bromophenol Blue and Orange G. In gel electrophoresis, the migration of a tracking dye is calibrated to approximate specific ranges of nucleic acid fragment sizes, which is fundamental to monitoring the progress of a run and preventing sample loss [1]. Because the mobility of these dyes varies significantly with gel concentration and composition, substituting Xylene Cyanol FF with a faster-migrating dye like Bromophenol Blue or Orange G without a corresponding adjustment to the experimental protocol will shift the visual reference point, potentially leading to misinterpretation of run progress, under- or over-running of gels, and compromised data quality . The following sections provide quantitative evidence that defines Xylene Cyanol FF's unique mobility profile relative to its closest alternatives, substantiating the need for its specific procurement.

Quantitative Differentiation of Xylene Cyanol FF vs. Comparators in Electrophoresis


Electrophoretic Mobility in 1% Agarose Gel: Xylene Cyanol FF vs. Bromophenol Blue vs. Orange G

In a standard 1% TAE agarose gel, Xylene Cyanol FF exhibits a migration rate equivalent to that of a linear double-stranded DNA fragment of approximately 4,000–5,000 base pairs (bp). In contrast, Bromophenol Blue migrates much faster, corresponding to fragments of approximately 300–500 bp, while Orange G is even faster, migrating with fragments of about 50 bp [1]. This differential mobility is quantified in multiple sources .

Molecular Biology Agarose Gel Electrophoresis DNA Fragment Analysis

Mobility Shift with Agarose Concentration: Xylene Cyanol FF vs. Bromophenol Blue vs. Orange G

The electrophoretic mobility of tracking dyes is dependent on the sieving properties of the gel matrix. This relationship is well-defined for Xylene Cyanol FF. When the agarose concentration is increased from 1% to 2%, the apparent size equivalence of Xylene Cyanol FF shifts from 4,000 bp to approximately 800 bp. Under the same conditions, Bromophenol Blue shifts from ~500 bp to ~150 bp, and Orange G shifts from ~50 bp to ~30 bp .

Gel Electrophoresis Method Optimization DNA Size Estimation

Spectral Signature: Molar Extinction Coefficient of Xylene Cyanol FF

The molar extinction coefficient (ε) is a direct measure of a dye's ability to absorb light and is critical for quantitative spectrophotometric applications and quality control of dye batches. For Xylene Cyanol FF in water at its absorption maximum (613–616 nm), the molar extinction coefficient is consistently reported to be a minimum of 65,000 L·mol⁻¹·cm⁻¹ when measured on a dried basis . While similar data for other tracking dyes is not always specified to this degree, this value establishes a benchmark for purity and functional concentration in solution.

Analytical Chemistry Spectrophotometry Quality Control

Evidence-Based Application Scenarios for Xylene Cyanol FF


Monitoring High Molecular Weight DNA in Standard Agarose Gels

Based on the evidence that Xylene Cyanol FF co-migrates with 4,000–5,000 bp DNA fragments in a 1% agarose gel [1], this dye is the optimal choice for tracking the separation of high molecular weight (HMW) DNA fragments, such as genomic DNA digests or large PCR products. Using a faster-migrating dye like Bromophenol Blue would cause the HMW fragments to remain near the top of the gel while the dye front progresses, providing no visual indication of the run's progress. Xylene Cyanol FF allows researchers to accurately monitor the migration of large fragments and halt electrophoresis before they exit the gel [1].

Implementing Standardized Protocols for Nucleic Acid Separation

The well-characterized mobility of Xylene Cyanol FF across different agarose concentrations (e.g., shifting from ~4,000 bp in a 1% gel to ~800 bp in a 2% gel ) makes it an essential component of standardized and reproducible laboratory protocols. This predictable behavior allows scientists to reliably transfer methods between labs and scale separation conditions (e.g., from analytical to preparative gels) while maintaining a consistent visual reference. Substituting the dye would require re-validation of the entire electrophoretic protocol .

Quantitative Quality Control of Dye Stocks

For laboratories that prepare their own loading buffers or require high levels of batch-to-batch consistency, the defined molar extinction coefficient (ε ≥ 65,000 L·mol⁻¹·cm⁻¹) for Xylene Cyanol FF provides a robust spectrophotometric quality control metric . This specification enables users to verify the concentration and purity of their dye stock solutions by simple absorbance measurement, ensuring that tracking dye performance is consistent over time and between different lots, thereby reducing experimental variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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